- 4-Anilinoquinoline-3-carboxamides as CSF-1R kinase inhibitors and their preparation, pharmaceutical compositions and use in the treatment of cancer, World Intellectual Property Organization, , ,

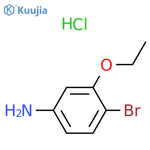

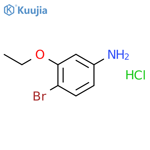

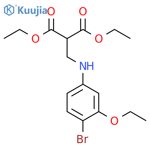

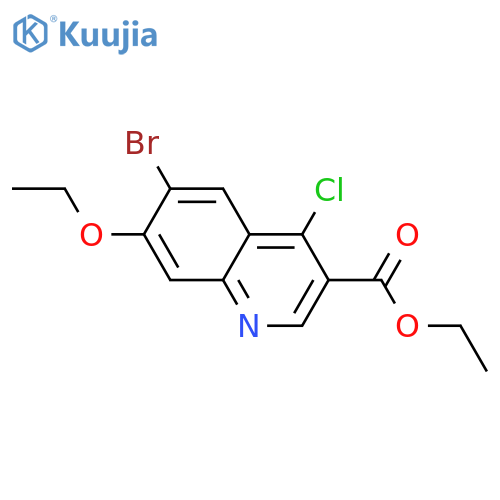

Cas no 953803-81-1 (Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate)

953803-81-1 structure

Nombre del producto:Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

Número CAS:953803-81-1

MF:C14H13BrClNO3

Megavatios:358.61492228508

MDL:MFCD22377551

CID:1039886

PubChem ID:68434784

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Propiedades químicas y físicas

Nombre e identificación

-

- Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

- KLCUVSBTWMKVAP-UHFFFAOYSA-N

- ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3- carboxylate

- 953803-81-1

- DTXSID20738338

- SCHEMBL2904172

- AKOS016006917

- SB72700

- CS-0099588

- DB-343031

- Ethyl6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

-

- MDL: MFCD22377551

- Renchi: 1S/C14H13BrClNO3/c1-3-19-12-6-11-8(5-10(12)15)13(16)9(7-17-11)14(18)20-4-2/h5-7H,3-4H2,1-2H3

- Clave inchi: KLCUVSBTWMKVAP-UHFFFAOYSA-N

- Sonrisas: O=C(C1C(Cl)=C2C(C=C(C(=C2)Br)OCC)=NC=1)OCC

Atributos calculados

- Calidad precisa: 356.97673g/mol

- Masa isotópica única: 356.97673g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 4

- Recuento de átomos pesados: 20

- Cuenta de enlace giratorio: 5

- Complejidad: 344

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 4.1

- Superficie del Polo topológico: 48.4Ų

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Alichem | A189004583-1g |

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |

953803-81-1 | 95% | 1g |

$772.50 | 2023-08-31 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1170228-1g |

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |

953803-81-1 | 95+% | 1g |

¥3461.00 | 2024-04-24 | |

| Crysdot LLC | CD11004390-1g |

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |

953803-81-1 | 95+% | 1g |

$595 | 2024-07-19 | |

| Chemenu | CM144138-1g |

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |

953803-81-1 | 95% | 1g |

$470 | 2024-07-18 | |

| TRC | E075200-100mg |

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |

953803-81-1 | 100mg |

$ 650.00 | 2022-06-05 | ||

| TRC | E075200-50mg |

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |

953803-81-1 | 50mg |

$ 395.00 | 2022-06-05 | ||

| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | FD03032-5g |

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |

953803-81-1 | 95% | 5g |

$1550 | 2023-09-07 | |

| A2B Chem LLC | AI64250-1g |

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |

953803-81-1 | 98% | 1g |

$645.00 | 2024-07-18 | |

| eNovation Chemicals LLC | Y0988354-5g |

ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |

953803-81-1 | 95% | 5g |

$1800 | 2025-02-21 | |

| eNovation Chemicals LLC | Y0988354-5g |

ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate |

953803-81-1 | 95% | 5g |

$1800 | 2025-02-24 |

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: Triethylamine Solvents: Toluene , Water ; rt

1.2 Solvents: Toluene ; 70 - 80 °C; 80 °C → 60 °C

1.3 Reagents: Phosphorus oxychloride ; 45 min, 60 °C; 2 h, 60 °C → 110 °C; 5 h, 110 °C; 110 °C → 70 °C

1.2 Solvents: Toluene ; 70 - 80 °C; 80 °C → 60 °C

1.3 Reagents: Phosphorus oxychloride ; 45 min, 60 °C; 2 h, 60 °C → 110 °C; 5 h, 110 °C; 110 °C → 70 °C

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Solvents: Acetonitrile ; rt

1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ; 100 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ; 100 °C

Referencia

- 3-Amido-4-anilinoquinolines as CSF-1R kinase inhibitors 2: Optimization of the PK profile, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 701-705

Métodos de producción 3

Condiciones de reacción

1.1 Reagents: Phosphorus oxychloride Solvents: Toluene ; 48 h, 110 °C

Referencia

- Preparation of quinoline carboxamides as CSF 1R kinase inhibitors for treating cancer and other diseases, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción

1.1 Solvents: Acetonitrile ; rt

1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ; 100 °C

1.2 Reagents: Phosphorus oxychloride Solvents: Toluene ; 100 °C

Referencia

- Identification of 3-amido-4-anilinoquinolines as potent and selective inhibitors of CSF-1R kinase, Bioorganic & Medicinal Chemistry Letters, 2009, 19(3), 697-700

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Raw materials

- 1,3-diethyl 2-(ethoxymethylidene)propanedioate

- 4-bromo-3-ethoxyaniline hydrochloride

- 4-Bromo-3-ethoxyaniline hydrochloride

- Propanedioic acid, 2-[[(4-bromo-3-ethoxyphenyl)amino]methyl]-, 1,3-diethyl ester

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Preparation Products

Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate Literatura relevante

-

Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216

-

Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078

-

Adnan Mohammad,Wayesh Qarony,Saidjafarzoda Ilhom,Dietmar Knipp,Necmi Biyikli,Yuen Hong Tsang RSC Adv., 2020,10, 14856-14866

-

Masaki Okamoto,Haruka Satake,Hiroyuki Seki J. Mater. Chem. A, 2017,5, 24425-24432

-

Shuai Hou,Lei Yang,Xian Zhao CrystEngComm, 2014,16, 7141-7148

953803-81-1 (Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate) Productos relacionados

- 865182-45-2(4-tert-butyl-N-(2Z)-3-(prop-2-yn-1-yl)-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-2-ylidenebenzamide)

- 1141405-11-9(3-(4-chlorophenyl)-4-ethyl-1H-pyrazol-5-amine)

- 1400566-15-5(4-Ethyl-3-oxo-3,4-dihydro-2H-benzo[B][1,4]thiazine-7-carbonitrile)

- 2228139-79-3(2-(4-fluoro-2-methoxyphenyl)cyclopropylmethanamine)

- 1804431-23-9(3-Bromo-6-(bromomethyl)-4-(difluoromethyl)-2-nitropyridine)

- 74051-47-1(3,5-Diiodo-l-tyrosine ethyl ester hydrochloride)

- 17174-98-0(2-Cyanobenzamide)

- 878457-32-0(N-(1,3-benzothiazol-2-yl)-2-(N-methyl-2-phenylethenesulfonamido)-N-phenylacetamide)

- 2877686-64-9(N-[1-(5-cyclopropyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methanesulfonamide)

- 854704-58-8(3-(5-methylthiophen-2-yl)pentanedioic acid)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:953803-81-1)Ethyl 6-bromo-4-chloro-7-ethoxyquinoline-3-carboxylate

Pureza:99%

Cantidad:1g

Precio ($):428.0